molecular formula C23H18ClN3O5S B2453066 ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-69-1

ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2453066
CAS No.: 851950-69-1
M. Wt: 483.92
InChI Key: VYTVEWSNTCWXQN-UHFFFAOYSA-N
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Description

ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, phenoxyacetyl, and thieno[3,4-d]pyridazine moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: The synthesis begins with the preparation of the thieno[3,4-d]pyridazine core. This can be achieved by cyclization of appropriate thiophene and pyridazine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the thieno[3,4-d]pyridazine intermediate.

    Acylation with Phenoxyacetyl Chloride: The phenoxyacetyl group is introduced via an acylation reaction using phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thieno moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and acids (e.g., hydrochloric acid, sulfuric acid). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound is used as a tool to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thieno[3,4-d]pyridazine derivatives, such as:

    Ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: This compound has a similar core structure but differs in the substituent groups, which may result in different biological activities and chemical properties.

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno core but have a different fused ring system, leading to distinct chemical and biological characteristics.

    Indole Derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-2-31-23(30)20-17-13-33-21(25-18(28)12-32-16-6-4-3-5-7-16)19(17)22(29)27(26-20)15-10-8-14(24)9-11-15/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTVEWSNTCWXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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